molecular formula C25H24N6O3 B2606264 2-(2,5-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251598-58-9

2-(2,5-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2606264
CAS No.: 1251598-58-9
M. Wt: 456.506
InChI Key: CMFKMXBNEWPJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

At the 2-position of the core, a 2,5-dimethylphenyl group is attached, while the 5-position is substituted with a methyl-linked 1,2,4-oxadiazole ring bearing a 4-(propan-2-yloxy)phenyl moiety. The oxadiazole ring enhances metabolic stability and influences lipophilicity, while the isopropoxy group may contribute to electron-donating effects and modulate bioavailability .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-15(2)33-19-9-7-18(8-10-19)24-27-23(34-29-24)13-30-25(32)22-12-21(28-31(22)14-26-30)20-11-16(3)5-6-17(20)4/h5-12,14-15H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFKMXBNEWPJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-d][1,2,4]triazin-4-one structure, followed by the introduction of the 2,5-dimethylphenyl and 3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-(2,5-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: Researchers study its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound’s pharmacological properties are explored for potential therapeutic uses, such as anti-inflammatory or anticancer agents.

    Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The pyrazolo-triazinone core distinguishes this compound from structurally related heterocycles:

  • Pyrazolo-pyrazinone Derivatives: describes 3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, which replaces the triazinone with a pyrazinone core.
  • Coumarin-Oxadiazole Hybrids: highlights 3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones. Here, the coumarin core introduces π-π stacking capabilities absent in the triazinone system, which may enhance anticonvulsant activity as reported in MES tests .
  • Triazinone-Pyrazole Hybrids: details a triazinone derivative linked to a pyrazole and nitrobenzoyl group. The nitro group’s electron-withdrawing nature contrasts with the isopropoxy group’s electron-donating effects, influencing electronic distribution and reactivity .

Substituent Effects

  • Oxadiazole vs. Acetic Acid : ’s compound, [2-(2,5-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid, replaces the oxadiazole moiety with a carboxylic acid. This substitution increases polarity and H-bonding capacity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound’s lipophilic oxadiazole .
  • Isopropoxy vs.

Data Table: Comparative Analysis of Structural and Functional Properties

Compound Structure Core Key Substituents Biological Activity Physical Properties Reference
Target Compound Pyrazolo-triazinone 2,5-Dimethylphenyl; Oxadiazole (isopropoxy) Not reported Not provided -
[2-(2,5-Dimethylphenyl)-...]acetic acid Pyrazolo-triazinone 2,5-Dimethylphenyl; Acetic acid Not reported Molecular formula: C₁₇H₁₅N₅O₃
Triazinone-Pyrazole-Nitrobenzoyl Triazinone Pyrazole; Nitrobenzoyl Not reported Synthesis described
Coumarin-Oxadiazole Coumarin 1,3,4-Oxadiazole Anticonvulsant (30 mg/kg) Active in MES test
Pyrazolo-pyrazinone Pyrazolo-pyrazinone Oxadiazole (methyl) Not reported MW: 337.33; H-bond donors: 1

Biological Activity

The compound 2-(2,5-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Pyrazolo[1,5-d][1,2,4]triazin core which is known for various pharmacological activities.
  • Oxadiazole moiety , which is often associated with anticancer and antimicrobial properties.
  • Dimethylphenyl and propan-2-yloxy substituents , which may influence the compound's solubility and bioactivity.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyrazolo structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : The compound was evaluated against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). The IC50 values ranged from 0.12 to 2.78 µM, suggesting potent cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-70.12
A5490.75
A3751.50

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Western blot analyses have shown increased levels of p53 and cleaved caspase-3 in treated MCF-7 cells, indicating activation of apoptotic pathways .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G0-G1 phase in various cancer cell lines, which is crucial for preventing proliferation .

Antimicrobial Activity

In addition to anticancer properties, the compound has been tested for antimicrobial activity. Preliminary results suggest that it displays significant antibacterial effects against a range of pathogens. Further studies are required to elucidate its full antimicrobial spectrum and mechanism .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study on Oxadiazole Derivatives : A study found that oxadiazole derivatives exhibited cytotoxicity against cancer cells with IC50 values significantly lower than those of conventional drugs . This supports the hypothesis that modifications in the oxadiazole structure can enhance biological activity.
  • Molecular Docking Studies : Docking simulations have suggested strong interactions between the compound and key proteins involved in cancer progression, indicating a possible pathway for drug development targeting specific molecular receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.